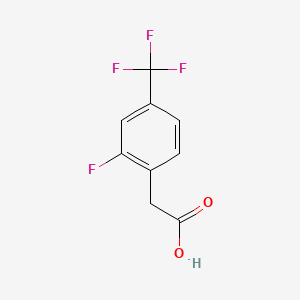

2-Fluoro-4-(trifluoromethyl)phenylacetic acid

Beschreibung

Comparison with 4-(Trifluoromethyl)phenylacetic Acid

4-(Trifluoromethyl)phenylacetic acid (CAS 32857-62-8) lacks the fluorine substituent at position 2. Key differences include:

- Molecular formula : C₉H₇F₃O₂ vs. C₉H₆F₄O₂.

- Molecular weight : 204.15 g/mol vs. 222.14 g/mol.

- Electronic profile : The additional fluorine in the title compound increases electron-withdrawing effects, altering reactivity.

Table 3: Structural analogs comparison

| Property | This compound | 4-(Trifluoromethyl)phenylacetic Acid |

|---|---|---|

| CAS Number | 209991-64-0 | 32857-62-8 |

| Molecular formula | C₉H₆F₄O₂ | C₉H₇F₃O₂ |

| Melting point | 78–81°C | 82–85°C |

| Boiling point | 255.7°C | 263.1°C |

| LogP | 2.47 | 2.08 |

Eigenschaften

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIOBGWYVHPKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397545 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209991-64-0 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209991-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetic acid typically involves the fluorination of 2,4-diaminophenylacetic acid followed by reaction with trifluoroethanol. One common method includes the use of methyl 2-(2-fluoro-4-(trifluoromethyl)phenyl)acetate as an intermediate, which is then hydrolyzed to yield the desired acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-4-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHFO

- Molecular Weight : 222.14 g/mol

- Structural Characteristics : The compound features a phenylacetic acid backbone with a fluorine atom at the second position and a trifluoromethyl group at the fourth position of the aromatic ring. This arrangement enhances its reactivity and biological activity compared to non-fluorinated analogs.

Organic Synthesis

2-Fluoro-4-(trifluoromethyl)phenylacetic acid is utilized as a versatile building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its ability to undergo various chemical reactions makes it valuable for synthesizing complex molecules.

Biological Research

The compound is studied for its interactions with biomolecules, particularly its potential biological activities:

- Enzyme Inhibition : It has been shown to inhibit lipoxygenases, enzymes involved in fatty acid metabolism, which may lead to reduced production of inflammatory mediators .

- Cell Signaling Modulation : Research indicates that it can influence cell signaling pathways and gene expression related to inflammatory responses, suggesting potential anti-inflammatory properties.

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its potential use in developing pharmaceuticals targeting specific enzymes or receptors. Its structural characteristics enable it to interact selectively with biological targets, which is crucial for drug design .

Industrial Applications

The compound serves as an intermediate in the production of agrochemicals and other industrial chemicals. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Case Study 1: Enzymatic Activity Modulation

A study demonstrated that this compound significantly inhibited lipoxygenase activity in vitro. This inhibition resulted in decreased production of leukotrienes, which are inflammatory mediators. The findings suggest its potential therapeutic application in treating inflammatory diseases .

Case Study 2: Synthesis of Fluorinated Compounds

In a synthetic chemistry study, researchers successfully utilized this compound as a precursor for synthesizing novel fluorinated aryl compounds. These compounds exhibited enhanced lipophilicity and biological activity, indicating the importance of fluorination in drug development .

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The electronic and steric profiles of phenylacetic acid derivatives are critically influenced by substituent positions. Below is a comparative analysis of key analogs:

4-(Trifluoromethyl)phenylacetic Acid (CAS: 50663-21-3)

- Structure : Lacks the 2-fluoro substituent; only a -CF₃ group at the 4-position.

- This analog is less polar (logP ~2.1) and may exhibit weaker binding to hydrophobic enzyme pockets .

2-(Trifluoromethyl)phenylacetic Acid (CAS: 49660-57-3)

- Impact : The 2-CF₃ group creates steric hindrance near the acetic acid moiety, which could limit its utility in coupling reactions (e.g., amide bond formation). Its acidity (pKa ~3.5) is slightly higher than the target compound (pKa ~3.2) due to reduced inductive effects .

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic Acid (PubChem CID: 66523493)

Functional Group Modifications

2-Fluoro-4-(trifluoromethoxy)phenylacetic Acid (CymitQuimica Ref: 10-F343103)

- Structure : Replaces -CF₃ with a trifluoromethoxy (-OCF₃) group.

- Impact: The oxygen atom introduces hydrogen-bonding capacity, increasing water solubility (aqueous solubility ~15 mg/mL vs. ~5 mg/mL for the target compound).

2-[4-(Trifluoromethyl)phenoxy]acetic Acid (CAS: 163839-73-4)

Physicochemical and Commercial Properties

Biologische Aktivität

2-Fluoro-4-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound features a phenylacetic acid backbone with a fluorine atom at the second position and a trifluoromethyl group at the fourth position of the aromatic ring. The presence of multiple fluorine atoms significantly influences its reactivity and biological activity, making it a subject of interest in biochemical research and pharmaceutical development.

The molecular formula of this compound is CHFO, with a molecular weight of 222.14 g/mol. Its unique chemical structure contributes to its lipophilicity and potential interactions with biological macromolecules, which can alter biological responses compared to non-fluorinated analogs.

Target of Action

The primary target of this compound is the respiratory system , where it has been noted to cause irritation.

Mode of Action

This compound is known to induce skin and eye irritation, as well as respiratory irritation. Its irritant properties suggest involvement in the activation of inflammatory pathways within these systems.

Biochemical Pathways

Research indicates that this compound can inhibit specific enzymes, such as lipoxygenases, which are crucial in fatty acid metabolism. This inhibition can lead to reduced production of inflammatory mediators, thus modulating inflammatory responses at the cellular level.

Pharmacokinetics and Safety

The safety data associated with this compound highlights concerns regarding its use in food, drugs, or pesticides, suggesting poor bioavailability or potential toxicity. It is classified as an irritant, emphasizing the need for caution in handling and application .

Cellular Effects

This compound significantly influences cell signaling pathways and gene expression. Studies have shown that it can modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects at the cellular level.

Research Applications

This compound has diverse applications in scientific research:

- Chemistry : It serves as a building block in organic synthesis, particularly for developing fluorinated compounds.

- Biology : It is investigated for its interactions with biomolecules and potential biological activities.

- Medicine : Research explores its use in pharmaceuticals targeting specific enzymes or receptors.

- Industry : It acts as an intermediate in producing agrochemicals and other industrial chemicals.

Case Studies and Research Findings

Recent studies have highlighted the importance of fluorine substitution in enhancing the potency of related compounds. For instance, research on similar aryl acetamides has shown that electron-withdrawing groups like fluorine significantly improve biological activity. In one study, compounds with fluorine substitutions exhibited enhanced efficacy against Cryptosporidium, demonstrating the critical role of fluorination in drug design .

Comparative Analysis of Similar Compounds

| Compound Name | Unique Features |

|---|---|

| This compound | Multiple fluorine substitutions enhance lipophilicity and biological activity. |

| 2-Fluoro-2-phenylacetic acid | Contains only one fluorine; less lipophilic than its trifluoromethyl counterpart. |

| 4-Fluoro-2-(trifluoromethyl)phenylacetic acid | Different substitution pattern; may exhibit different reactivity profiles. |

| 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | Similar trifluoromethyl group but different position of the fluorine atom, affecting chemical behavior. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-fluoro-4-(trifluoromethyl)phenylacetic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the trifluoromethyl and fluorine substituents. Optimization includes temperature control (e.g., 60–80°C for Suzuki coupling) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Post-synthesis purification via recrystallization or column chromatography ensures >97% purity .

- Key Data : Yields vary between 60–85% depending on substituent positions and catalyst efficiency.

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹⁹F): To verify substituent positions (e.g., fluorine at C2, trifluoromethyl at C4) and acetic acid moiety integration.

- HPLC-MS : For purity assessment and molecular ion detection ([M-H]⁻ at m/z 237.04).

- Elemental Analysis : To validate empirical formula (C₉H₆F₄O₂) .

- Note : Deuterated solvents (e.g., DMSO-d₆) are critical for resolving overlapping signals in crowded aromatic regions .

Q. What analytical challenges arise in detecting trace impurities or isomers?

- Methodological Answer : Common impurities include positional isomers (e.g., 3-fluoro-4-(trifluoromethyl) derivatives) or unreacted intermediates. Resolution requires:

- Chiral HPLC : To separate enantiomers if asymmetric synthesis is involved.

- GC-MS with derivatization : For volatile byproduct identification (e.g., methyl esters).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position) affect bioactivity in drug discovery?

- Methodological Answer : Compare binding affinity using:

- Molecular docking : To map interactions with target enzymes (e.g., cyclooxygenase-2).

- In vitro assays : Measure IC₅₀ values against control compounds (e.g., 4-fluoro-3-(trifluoromethyl)phenylacetic acid).

Q. What reaction mechanisms dominate in cross-coupling reactions involving this compound?

- Methodological Answer : The trifluoromethyl group acts as an electron-withdrawing substituent, accelerating oxidative addition in Pd-catalyzed reactions. Use kinetic studies (e.g., variable-temperature NMR) to track intermediates.

- Contradiction : Some studies report competing pathways (e.g., homocoupling vs. heterocoupling), requiring DFT calculations to validate transition states .

Q. How can researchers resolve contradictions in environmental fate studies (e.g., TFA derivatives)?

- Methodological Answer : Address discrepancies in degradation pathways (e.g., hydrolysis vs. photolysis) via:

- Isotopic labeling : Track ¹⁸O incorporation in hydrolysis products.

- LC-MS/MS : Quantify trifluoroacetic acid (TFA) as a degradation byproduct .

- Data Table :

| Degradation Pathway | Byproduct Detected | Detection Method | Reference |

|---|---|---|---|

| Hydrolysis | TFA | LC-MS/MS | |

| Photolysis | Fluorobenzene | GC-MS |

Structural and Functional Comparisons

Q. How does this compound differ from its structural analogs?

- Methodological Answer : Compare substituent effects using:

- X-ray crystallography : To analyze steric hindrance (e.g., trifluoromethyl vs. methyl groups).

- pKa measurements : Assess acidity differences (e.g., -COOH group at ~2.8 vs. 3.1 for methyl-substituted analogs) .

- Data Table :

| Compound | Substituents | pKa | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| This compound | F (C2), CF₃ (C4) | 2.8 | 45 ± 3.2 |

| 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | F (C4), CF₃ (C3) | 3.1 | 62 ± 4.1 |

| 2-Methyl-4-(trifluoromethyl)phenylacetic acid | CH₃ (C2), CF₃ (C4) | 3.5 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.